CID 78064517, chemically known as 3-[4-(2-phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile, is a complex organic compound characterized by a unique structural arrangement that includes a piperazine ring, a pyrazine ring, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in targeting neurological disorders and other therapeutic areas. The molecular formula for CID 78064517 is with a molecular weight of approximately .
CID 78064517 is classified under organic compounds and falls into the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It can be sourced from chemical suppliers specializing in research chemicals, and its synthesis is often explored within academic and industrial laboratories focusing on drug development.
The synthesis of CID 78064517 typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-chloropyrazine with 1-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired compound .
CID 78064517 features a complex molecular structure that can be represented by various structural formulas. The InChI key for this compound is BELRRSWQFBGBFI-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CN=C3C#N. This structure highlights the connectivity between the piperazine and pyrazine rings, along with the carbonitrile functional group .
Property | Value |
---|---|
CAS Number | 918481-59-1 |
Molecular Formula | C17H19N5 |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 3-[4-(2-phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
CID 78064517 can undergo a variety of chemical reactions, including:
These reactions involve specific conditions and reagents that influence the outcomes and products formed.
The mechanism of action for CID 78064517 involves its interaction with biological targets such as receptors or enzymes. The binding of this compound can alter the activity of these targets, potentially leading to therapeutic effects. The specific pathways and interactions may vary depending on the context of its application in pharmacology .
CID 78064517 possesses distinct physical and chemical properties that are relevant to its applications:
The compound's stability and reactivity are critical for its use in various chemical synthesis processes and biological applications.
CID 78064517 has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3